molecular formula C24H26F3N3O2 B2606322 (4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1208968-44-8

(4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2606322
CAS No.: 1208968-44-8
M. Wt: 445.486
InChI Key: LTFCAALRPRILGA-UHFFFAOYSA-N
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Description

(4-Isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions where the benzimidazole derivative reacts with a piperidine derivative.

    Final coupling with the isopropoxyphenyl group: This step may involve a coupling reaction such as the Suzuki-Miyaura cross-coupling, using appropriate catalysts and conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzimidazole core.

    Reduction: Reduction reactions may target the carbonyl group or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings and the benzimidazole core.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential applications in drug discovery due to its structural similarity to known bioactive compounds.
  • Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry:

  • Could be used in the development of new materials with specific electronic or optical properties.
  • Potential applications in the agrochemical industry as a precursor to active ingredients.

Mechanism of Action

The mechanism of action of (4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone would depend on its specific biological target. Generally, compounds with similar structures interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the benzimidazole core can interact with various biological targets, including DNA and proteins.

Comparison with Similar Compounds

    (4-Isopropoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone: Lacks the trifluoromethyl group, potentially altering its biological activity and stability.

    (4-Isopropoxyphenyl)(4-((2-chloro-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone: Contains a chlorine atom instead of a trifluoromethyl group, which may affect its reactivity and interaction with biological targets.

Uniqueness: The presence of the trifluoromethyl group in (4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a key differentiator, potentially enhancing its pharmacokinetic properties and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N3O2/c1-16(2)32-19-9-7-18(8-10-19)22(31)29-13-11-17(12-14-29)15-30-21-6-4-3-5-20(21)28-23(30)24(25,26)27/h3-10,16-17H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFCAALRPRILGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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